
2-Imino-6-methyl-4,6-diphenylcyclohex-3-ene-1,1,3-tricarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Imino-6-methyl-4,6-diphenylcyclohex-3-ene-1,1,3-tricarbonitrile: , also known by its chemical formula C22H16N4 , is a complex organic compound. Its structure features a cyclohexene ring with three cyano (CN) groups attached. This compound exhibits intriguing properties due to its unique arrangement of functional groups.
Vorbereitungsmethoden
Synthetic Routes::
Cyclization Reaction: The compound can be synthesized through a cyclization reaction involving appropriate precursors. For example, starting from 2,6-diphenyl-4,6-dicyanocyclohex-3-ene-1,1,3-tricarbonitrile, cyclization under specific conditions leads to the formation of our target compound.
Multicomponent Reactions (MCRs): MCRs involving nitriles, aldehydes, and other reagents can also yield this compound.
Industrial Production:: Industrial-scale production methods typically involve optimizing the synthetic routes mentioned above. due to its specialized nature, this compound is not commonly produced on a large scale.
Analyse Chemischer Reaktionen
Reactivity::
Oxidation: Undergoes oxidation reactions, potentially leading to the formation of imine or amine derivatives.
Reduction: Can be reduced to form saturated cyclohexane derivatives.
Substitution: The cyano groups can be substituted with other functional groups (e.g., halogens, alkyl groups).
Catalytic Hydrogenation: Reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Grignard Reagents: Used for nucleophilic substitution reactions.
Strong Acids/Bases: For cyclization or rearrangement reactions.
Major Products:: The primary products depend on the specific reaction conditions. Common products include imines, amines, and substituted cyclohexenes.
Wissenschaftliche Forschungsanwendungen
Chemistry: Researchers explore its reactivity and use it as a building block for more complex molecules.
Biology: Investigated for potential biological activity (e.g., as enzyme inhibitors or ligands).
Medicine: Studied for its pharmacological properties, although no specific drug applications are well-established.
Industry: Limited industrial applications due to its specialized nature.
Wirkmechanismus
The exact mechanism of action remains an area of ongoing research. It likely interacts with specific receptors or enzymes, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
Eigenschaften
CAS-Nummer |
1508-06-1 |
|---|---|
Molekularformel |
C22H16N4 |
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
2-imino-6-methyl-4,6-diphenylcyclohex-3-ene-1,1,3-tricarbonitrile |
InChI |
InChI=1S/C22H16N4/c1-21(17-10-6-3-7-11-17)12-18(16-8-4-2-5-9-16)19(13-23)20(26)22(21,14-24)15-25/h2-11,26H,12H2,1H3 |
InChI-Schlüssel |
GLOOSSNFSAGMOC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(=C(C(=N)C1(C#N)C#N)C#N)C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-chlorophenyl)-N-[(1,3-dioxoisoindol-2-yl)methyl]acetamide](/img/structure/B11997433.png)
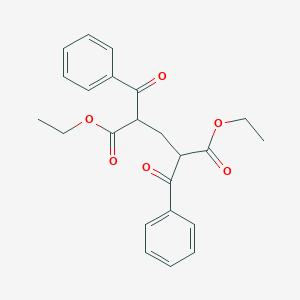

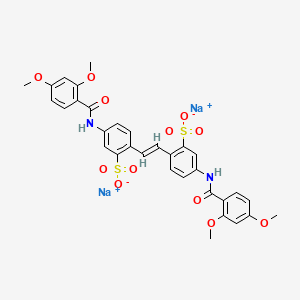

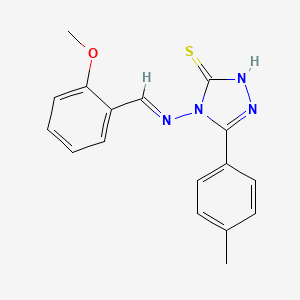
![4-[9-Bromo-2-(2-thienyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]phenyl ethyl ether](/img/structure/B11997470.png)
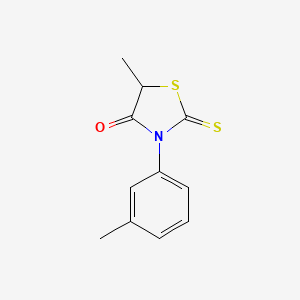


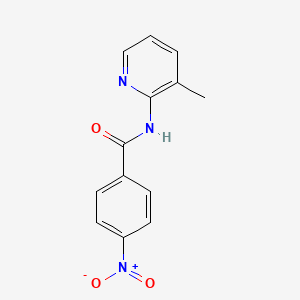
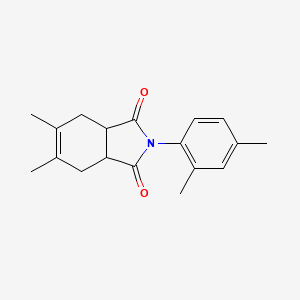
![3-(2-naphthyl)-N'-[(E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11997501.png)
